molecular formula C10H11N3O2 B3021075 Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 832741-06-7

Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B3021075
CAS RN: 832741-06-7
M. Wt: 205.21 g/mol
InChI Key: YCOBGQDUPCSSED-UHFFFAOYSA-N
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Description

Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. The research on this compound and its derivatives has explored their synthesis, molecular structure, chemical reactions, and physical and chemical properties, with a focus on their application in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored in several studies. For instance, the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines was achieved by reacting aminoazoles with acetoacetic ester and various aldehydes . Additionally, the synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates involved the interaction of methyl esters of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate . These methods highlight the versatility of the synthetic approaches for creating a wide range of pyrazolo[1,5-a]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been determined using various analytical techniques. X-ray analysis has been employed to elucidate the structure of reaction products, such as the determination of a product from the reaction of 6,7-diethoxycarbonylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with N-methylindole . Similarly, the structure of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one was confirmed by X-ray analysis . These studies provide a detailed understanding of the molecular configurations and potential reactive sites of these compounds.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been investigated, revealing various reaction pathways and transformations. For example, the reaction of pyrazolo[1,5-a]pyrimidine derivatives with nucleophiles has been studied, leading to the identification of new compounds with potential biological activity . The fluoroalkylated dihydroazolo[1,5-a]pyrimidines synthesized in one study exhibited ring-chain isomerism, demonstrating the dynamic behavior of these compounds in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are crucial for their potential application in drug design. The antimicrobial activity of certain derivatives has been tested, indicating the relevance of these compounds in the development of new antimicrobial agents . The solubility, stability, and reactivity of these compounds in various solvents and under different conditions are important factors that influence their practical use in medicinal chemistry.

Scientific Research Applications

  • Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is utilized in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are potential benzodiazepine receptor ligands. These compounds are synthesized through reactions with ammonium acetate and dimethylformamide dimethylacetal (Bruni et al., 1994).

  • Elucidation of Chemical Structures and Reactions Research has focused on the reactivity and structural corrections of various pyrazolo[1,5-a]pyrimidine derivatives, including those synthesized from ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. These studies involve complex chemical reactions and detailed spectroscopic analysis, enhancing understanding of these compounds (Chimichi et al., 1993).

  • Recyclization and Rearrangement Studies This compound is also involved in studies exploring the recyclization and rearrangement of pyrazolo[1,5-a]pyrimidine derivatives. These investigations provide insights into the dynamic behavior of these compounds under various conditions, contributing to the field of heterocyclic chemistry (Danagulyan et al., 2011).

  • Catalysis in Green Chemistry Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is employed in the development of novel catalysts for green chemistry applications. This includes the synthesis of bionanocomposite catalysts for efficient production of tetrazolo[1,5-a]pyrimidines, demonstrating the compound's role in environmentally friendly chemical processes (Maleki et al., 2017).

  • Investigation of Electrophilic Substitutions Research on ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate includes the study of its electrophilic substitutions. This research contributes to the understanding of chemical reactivity and potential applications in synthesizing novel compounds (Atta, 2011).

  • Synthesis and Analysis of Copper(II) Complexes The compound is used in the synthesis of copper(II) complexes. These complexes are analyzed for their DNA interaction, cytotoxicity, and potential medicinal applications, demonstrating the versatility of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate in bioinorganic chemistry (Haleel et al., 2019).

  • Development of Systemic Fungicides This compound serves as a basis for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which are analogues of systemic fungicides. Research in this area is crucial for the development of new agricultural chemicals (Huppatz, 1985).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For similar compounds, hazard statements like H302, H315, H319, H335 have been reported .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve further exploration of their biological activities and the development of new synthesis methods .

properties

IUPAC Name

ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-12-13-6-7(2)4-11-9(8)13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOBGQDUPCSSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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